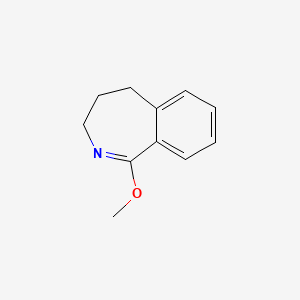

1-Methoxy-4,5-dihydro-3H-2-benzazepine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

877402-50-1 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-methoxy-4,5-dihydro-3H-2-benzazepine |

InChI |

InChI=1S/C11H13NO/c1-13-11-10-7-3-2-5-9(10)6-4-8-12-11/h2-3,5,7H,4,6,8H2,1H3 |

InChI Key |

BKUZCZYCHSXUIB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NCCCC2=CC=CC=C21 |

Origin of Product |

United States |

Overview of Benzazepine Ring Systems in Contemporary Organic Synthesis

Benzazepines are bicyclic heterocyclic compounds featuring a benzene (B151609) ring fused to an azepine ring, a seven-membered ring containing a nitrogen atom. This structural motif is a cornerstone in the development of a wide range of biologically active molecules. nih.gov The versatility of the benzazepine scaffold allows for extensive functionalization, leading to a diverse chemical space for drug discovery and other applications.

In modern organic synthesis, numerous strategies have been developed to construct the benzazepine core. These methods include ring-expansion strategies, intramolecular cyclizations, and transition-metal-catalyzed reactions. researchgate.netacs.org The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product. The development of efficient and stereoselective methods for the synthesis of benzazepine derivatives remains an active area of research. nih.gov

Structural Significance of Dihydrobenzazepine Scaffolds in Advanced Chemical Research

The dihydrobenzazepine scaffold, a partially saturated version of the benzazepine ring system, offers a three-dimensional architecture that is highly desirable in medicinal chemistry. This non-planar structure can lead to more specific interactions with biological targets compared to flat, aromatic systems. nih.gov The conformational flexibility of the seven-membered ring in dihydrobenzazepines allows for the precise orientation of substituents, which is crucial for optimizing binding affinity and selectivity.

Advanced chemical research has demonstrated the utility of dihydrobenzazepine scaffolds in the design of various therapeutic agents. These scaffolds are present in compounds targeting the central nervous system, among other applications. nih.gov The ability to introduce chirality into the dihydrobenzazepine framework further enhances its value, as stereoisomers can exhibit distinct pharmacological profiles. nih.gov

Contextualizing 1 Methoxy 4,5 Dihydro 3h 2 Benzazepine Within 2 Benzazepine Derivatives and Their Synthetic Utility

Fundamental Ring-Closure Strategies for Dihydrobenzazepine Core Construction

The direct formation of the dihydrobenzazepine ring system relies on intramolecular cyclization reactions where either a key carbon-nitrogen or carbon-carbon bond is formed to complete the seven-membered ring.

Formation of Carbon-Nitrogen Bonds

The creation of a carbon-nitrogen (C-N) bond is a fundamental strategy for synthesizing nitrogen-containing heterocycles. tcichemicals.com In the context of dihydrobenzazepines, this typically involves an intramolecular reaction between a nitrogen nucleophile and a carbon electrophile positioned appropriately on a benzene (B151609) derivative.

Modern synthetic methods have greatly expanded the toolkit for C-N bond formation. nih.govmdpi.com Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming aryl-nitrogen bonds. tcichemicals.comnih.gov In a potential synthesis of a dihydrobenzazepine core, a substrate containing an aryl halide and a tethered primary or secondary amine could undergo intramolecular cyclization under palladium catalysis to furnish the seven-membered ring. Another approach is through cross-dehydrogenative couplings (CDCs), which form a C-N bond by coupling a C-H and an N-H bond directly, representing a highly atom-economical strategy. researchgate.net

A summary of potential C-N bond-forming cyclization strategies is presented below.

| Reaction Type | Precursor | Key Reagents/Catalyst | Description |

| Intramolecular Reductive Amination | Amino-ketone or amino-aldehyde | Reducing agent (e.g., NaBH₃CN) | Cyclization occurs via the formation of an imine or enamine intermediate, which is then reduced in situ to form the cyclic amine. |

| Intramolecular Nucleophilic Substitution | Amino-alkyl halide | Base | A tethered amine displaces a halide on an alkyl chain to form the heterocyclic ring. |

| Buchwald-Hartwig Amination | Amino-aryl halide | Palladium catalyst, ligand, base | A palladium-catalyzed intramolecular coupling between an aryl halide and a tethered amine forms the crucial aryl-nitrogen bond. nih.gov |

Formation of Carbon-Carbon Bonds

Alternatively, the dihydrobenzazepine skeleton can be constructed by forming a carbon-carbon (C-C) bond. news-medical.netlibretexts.orgresearchgate.net The most classical of these methods is the intramolecular Friedel-Crafts reaction. This approach can proceed via acylation or alkylation. For instance, a γ-phenylpropyl isocyanate or a related derivative can undergo intramolecular Friedel-Crafts acylation to yield a benzazepinone (B8055114), which can then be reduced to the corresponding dihydrobenzazepine.

Modern transition-metal-catalyzed reactions have also been applied to C-C bond formation for the synthesis of cyclic systems. nih.gov Methods like intramolecular Heck reactions or ring-closing metathesis provide alternative pathways to construct the carbocyclic portion of the benzazepine ring system.

| Reaction Type | Precursor | Key Reagents/Catalyst | Description |

| Intramolecular Friedel-Crafts Acylation | Acyl halide or carboxylic acid with an appropriate side chain | Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., PPA) | An aromatic ring attacks an activated acyl group to form a cyclic ketone (a benzazepinone), which is a key intermediate. researchgate.net |

| Intramolecular Friedel-Crafts Alkylation | Alkyl halide or alcohol with an appropriate side chain | Lewis acid or Brønsted acid | An aromatic ring attacks a carbocation or related electrophile on a side chain to form the seven-membered ring. |

Ring Expansion Approaches to Benzazepine Derivatives

Ring expansion strategies offer a powerful alternative for constructing seven-membered rings, which can be challenging to form via direct cyclization due to unfavorable entropic and enthalpic factors. researchgate.netnih.gov These methods typically start with more readily available five- or six-membered ring precursors and enlarge them to the desired benzazepine framework.

Beckmann Rearrangement and Analogous Transformations for Benzazepinone Precursors

The Beckmann rearrangement is a classic and versatile reaction that converts an oxime into an amide. illinois.edubyjus.com When applied to cyclic ketoximes, it results in a ring-expanded lactam. wikipedia.orgderpharmachemica.com This strategy is exceptionally well-suited for the synthesis of benzazepinones, which are direct precursors to dihydrobenzazepines.

The synthesis typically begins with a substituted α-tetralone, such as 6-methoxy-α-tetralone. This ketone is reacted with hydroxylamine (B1172632) to form the corresponding ketoxime. byjus.com The oxime is then treated with an acid catalyst, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA), to induce the rearrangement. wikipedia.orgresearchgate.net The group anti-periplanar to the oxime's hydroxyl group migrates, leading to the formation of a seven-membered lactam. For instance, the Beckmann rearrangement of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime can yield 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one and its regioisomer, 2,3,4,5-tetrahydro-8-methoxy-1H-1-benzazepin-1-one. researchgate.net Subsequent reduction of the lactam furnishes the target dihydrobenzazepine skeleton.

| Catalyst System | Solvent | Temperature | Outcome | Reference |

| Polyphosphoric acid (PPA) | None | 110-120 °C | Formation of a mixture of benzazepinone regioisomers. | researchgate.net |

| p-Toluenesulfonic acid (PTSA) | Acetonitrile | Reflux | Promotes rearrangement, with regioselectivity influenced by reaction conditions. | researchgate.net |

| Thionyl chloride (SOCl₂) | Dioxane | N/A | Used for Beckmann rearrangement of α,β-unsaturated cyclic ketoximes. | derpharmachemica.com |

| Cyanuric chloride / ZnCl₂ | N/A | N/A | Catalytic system for Beckmann rearrangements, for example in converting cyclododecanone (B146445) to its lactam. wikipedia.org |

Azide (B81097) Rearrangement Chemistry for Ring Enlargement

Rearrangements involving azide intermediates provide another effective pathway for ring expansion to form benzazepine derivatives. The Curtius and Schmidt reactions are two prominent examples of this type of transformation.

The Curtius rearrangement involves the thermal decomposition of an acyl azide into an isocyanate, with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org If the acyl azide is part of a side chain attached to a benzene ring, subsequent intramolecular trapping of the isocyanate can lead to the formation of a cyclic amide (lactam).

A more direct approach is the Schmidt reaction , where a ketone is treated directly with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. When applied to a tetralone, this reaction can induce a ring expansion to form the corresponding benzazepinone.

More recently, novel synthetic methods have been developed that utilize the rearrangement of specifically designed azide precursors. For example, a method for constructing benzoazepine analogues employs ortho-arylmethylbenzyl azide derivatives, which undergo rearrangement when treated with an acid like trifluoromethanesulfonic acid (TfOH) to yield the desired benzazepine structure. nih.gov

Wagner–Meerwein Rearrangement in Benzazepine Skeleton Construction

The Wagner–Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbocationic center. wikipedia.orglscollege.ac.inlibretexts.org This skeletal rearrangement can be harnessed to achieve ring expansion for the construction of the benzazepine framework.

While less common than the Beckmann or azide-based rearrangements for this specific core, the principle can be applied to suitably designed precursors. For instance, the synthesis of dibenzo[b,f]azepines has been achieved via a Wagner–Meerwein rearrangement of acridin-9-ylmethanol, where a six-membered central ring expands to the seven-membered azepine ring upon treatment with an acid catalyst like P₂O₅. nih.gov A similar strategy could be envisioned for dihydrobenzazepines starting from a precursor like a 1-substituted-1-(hydroxymethyl)indane. Dehydration would generate a carbocation adjacent to the five-membered ring, which could then undergo a 1,2-shift of the fused aromatic ring to expand the system to the six-carbon, seven-membered benzazepine skeleton.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides a powerful platform for the synthesis of complex molecular architectures, including the benzazepine framework. These methods often offer high efficiency, selectivity, and functional group tolerance, making them attractive for the construction of biologically relevant molecules.

Palladium-Catalyzed C-H Activation and Cycloaddition Reactions for Chiral Benzazepines

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, particularly through C-H activation strategies that enable the direct functionalization of otherwise inert C-H bonds. rsc.orgnih.gov This approach has been applied to the synthesis of benzazepine derivatives, offering a streamlined route to this important heterocyclic core.

One notable strategy involves the palladium-catalyzed oxidative cycloaddition of isatins with alkynes, which provides access to benzazepine structures. researchgate.netnih.gov This reaction proceeds through a proposed mechanism involving C-H/N-H activation, demonstrating the versatility of palladium catalysis in constructing seven-membered rings. nih.gov While this method is effective for creating the core benzazepine skeleton, the development of enantioselective variants to produce chiral benzazepines remains an active area of research. The design and application of chiral ligands are crucial for inducing asymmetry in these transformations, a key challenge in the field of palladium-catalyzed C-H functionalization. snnu.edu.cn

Recent advancements have also focused on palladium-catalyzed rollover annulation reactions. For instance, the [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes, catalyzed by palladium, yields tricyclic 2-benzazepines. nih.gov This process involves a twofold C-H activation of both aryl and heteroaryl bonds. nih.gov Additionally, solvent-dependent, palladium-catalyzed intramolecular oxypalladation-initiated cascades have been developed for the synthesis of functionalized benzazepines. rsc.org Other palladium-catalyzed methods for synthesizing related benzodiazepine (B76468) structures include hydroamination, C-H arylation, and intramolecular Buchwald-Hartwig reactions. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions for Benzazepine Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Oxidative Cycloaddition | Isatins, Alkynes | Palladium Catalyst | Benzazepines | researchgate.netnih.gov |

| [5 + 2] Rollover Annulation | 1-Benzylpyrazoles, Alkynes | Pd(OAc)₂, Cu(OAc)₂ | Tricyclic 2-Benzazepines | nih.gov |

| Intramolecular Oxypalladation | Internal Alkynes with tethered functionalities | Palladium Catalyst | Functionalized Benzazepines | rsc.org |

| Intramolecular Buchwald-Hartwig | N-substituted 2-bromoanilines | Palladium Catalyst | Benzodiazepines | mdpi.com |

Rhodium-Catalyzed Multicomponent Reactions and Annulations

Rhodium catalysis offers a complementary approach for the synthesis of benzazepine frameworks, often through annulation and multicomponent reactions. bohrium.com Rhodium(III)-catalyzed C-H activation and subsequent [4+3] annulation reactions have proven to be a robust method for constructing 2-benzazepinones from benzamides and vinylcarbenoids. researchgate.net This methodology allows for the efficient formation of the seven-membered ring with good functional group tolerance.

In a similar vein, the rhodium(III)-catalyzed reaction between benzylamines and Morita-Baylis-Hillman (MBH) adducts provides access to a variety of 2-benzazepine derivatives. acs.org This transformation proceeds via C(sp²)–H activation of N-allylated benzylamines followed by intramolecular olefin insertion. acs.org Furthermore, rhodium(III)-catalyzed C-H allylation of nitrones with subsequent intramolecular 1,3-dipolar cycloaddition has been utilized to synthesize 1,4-epoxy-2-aryltetrahydro-1-benzazepine derivatives with high regio- and stereoselectivity. rsc.org

Multicomponent reactions catalyzed by rhodium, often in conjunction with other transition metals like palladium, have been developed for the synthesis of more complex benzazepine-related structures. For example, a Rh(I)/Pd(0) catalyst system has been applied to the multicomponent synthesis of aza-dibenzazepines from vinylpyridines, arylboronic acids, and amines. allfordrugs.comthieme-connect.comresearchgate.net This domino process involves the formation of one C-C and two C-N bonds in a single pot. thieme-connect.com

Table 2: Rhodium-Catalyzed Syntheses of Benzazepine Derivatives

| Reaction Type | Starting Materials | Catalyst | Product | Reference |

|---|---|---|---|---|

| [4+3] Annulation | Benzamides, Vinylcarbenoids | Rh(III) | 2-Benzazepinones | researchgate.net |

| C-H Activation/Annulation | Benzylamines, MBH Adducts | Rh(III) | 2-Benzazepines | acs.org |

| C-H Allylation/Cycloaddition | Nitrones, Allyl precursors | Rh(III) | 1,4-Epoxy-2-aryltetrahydro-1-benzazepines | rsc.org |

| Multicomponent Reaction | Vinylpyridines, Arylboronic acids, Amines | Rh(I)/Pd(0) | Aza-dibenzazepines | allfordrugs.comthieme-connect.com |

| Hydrofunctionalization | (Aminomethyl)aniline derivatives | Rhodium catalyst | Chiral 3-vinyl-1,4-benzodiazepines | nih.gov |

Gold-Catalyzed Intramolecular Hydroamination for Azepine Frameworks

Gold catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, particularly through the activation of alkynes towards nucleophilic attack. frontiersin.org The gold-catalyzed intramolecular hydroamination of alkynic sulfonamides provides an efficient route to azepine frameworks. nih.gov This reaction proceeds via a 7-exo-dig cyclization, a pathway that can be challenging to achieve with other methods. nih.gov The use of a gold(I) complex coordinated with a semihollow-shaped triethynylphosphine ligand has been shown to be particularly effective in catalyzing this transformation, affording dihydrobenzazepine derivatives in good yields. nih.gov

This methodology is applicable to both flexible linear chain and benzene-fused substrates, highlighting its versatility in constructing the seven-membered azepine ring. nih.gov The reaction conditions are typically mild, and the catalyst loading can be kept low, making this an attractive and atom-economical approach for the synthesis of these heterocyclic systems. nih.gov Additionally, gold-catalyzed intermolecular [4+3] annulation reactions have been developed for the synthesis of azepines from simple, readily available starting materials. nih.gov

Table 3: Gold-Catalyzed Synthesis of Azepine Frameworks

| Reaction Type | Substrate | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Intramolecular Hydroamination | Alkynic sulfonamides | Gold(I) complex with triethynylphosphine ligand | Dihydrobenzazepines | nih.gov |

| Intermolecular [4+3] Annulation | Propargyl esters, N-phenyl imines | Au(III) catalyst | Azepines | nih.gov |

Multicomponent Reaction (MCR) Strategies for Benzazepines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov

Passerini Reaction Variants for Seven-Membered Heterocycles

The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, is one of the oldest and most well-known MCRs. wikipedia.orgmdpi.com While typically used to synthesize α-acyloxy amides, variations of this reaction have been ingeniously applied to the synthesis of heterocyclic structures, including seven-membered rings. rsc.orgresearchgate.net

One such application involves a tandem Passerini reaction followed by a Staudinger-aza-Wittig protocol. researchgate.net In this approach, an azido (B1232118) acid, an aryl glyoxal, and a formamide (B127407) (which generates the isocyanide in situ) undergo a Passerini reaction to form an intermediate that subsequently cyclizes to yield dihydrobenzazepines. researchgate.net This represents a rare example of the Passerini reaction being utilized for the construction of seven-membered heterocycles. rsc.orgresearchgate.net The Ugi reaction, a four-component reaction that is mechanistically related to the Passerini reaction, has also been employed in the synthesis of seven-membered nitrogen heterocycles. researchgate.net

Table 4: Passerini Reaction for the Synthesis of Dihydrobenzazepines

| Reaction Sequence | Reactants | Key Intermediates | Product | Reference |

|---|---|---|---|---|

| Passerini / Staudinger-aza-Wittig | Azido acid, Aryl glyoxal, Formamide | Passerini adduct with azide functionality | Dihydrobenzazepines | researchgate.net |

Integration of Diazo Reagents in MCRs

Diazo compounds are versatile reagents in organic synthesis, capable of participating in a wide array of transformations, including multicomponent reactions. mdpi.com The integration of diazo reagents into MCRs provides a novel and powerful strategy for the synthesis of complex heterocyclic systems, including benzazepines.

A notable example is the synthesis of 3-benzazepines through a complex cascade of transformations involving a diazo-imine MCR. researchgate.net This reaction begins with the in-situ generation of an N-alkylisoquinolinium substrate from 2-formylphenylacetylenes and anilines. This is followed by the addition of a diazo compound, leading to the formation of a dihydroisoquinolinic diazo intermediate. researchgate.netresearchgate.net A subsequent 1,2-aryl migration with ring expansion and extrusion of nitrogen gas affords the final 3-benzazepine product. researchgate.net This innovative approach highlights the potential of diazo reagents in MCRs for the construction of challenging seven-membered heterocyclic frameworks. mdpi.comresearchgate.net

Table 5: Multicomponent Reaction with Diazo Reagents for 3-Benzazepine Synthesis

| Reactants | Catalyst | Key Steps | Product | Reference |

|---|---|---|---|---|

| 2-Formylphenylacetylenes, Anilines, Diazo esters | Silver(I) acetate | Imine-yne cyclization, Addition of diazo compound, 1,2-Aryl migration with ring expansion | 3-Benzazepines | researchgate.netresearchgate.net |

Intramolecular Cyclization and Rearrangement-Based Syntheses

Intramolecular reactions are powerful tools for the construction of cyclic systems like the benzazepine framework. These methods often offer advantages in terms of efficiency and regioselectivity.

The Ritter reaction is a well-established method for the synthesis of N-alkyl amides from nitriles and a carbocation source, such as an alcohol or an alkene in the presence of a strong acid. wikipedia.orgorganic-chemistry.org This reaction can be adapted for the intramolecular synthesis of lactams, including those with a benzazepine core. The general mechanism involves the formation of a carbocation, which is then trapped by the nitrogen of a nitrile group, followed by hydrolysis to yield the amide. organic-chemistry.org

While specific examples detailing the synthesis of this compound via a Ritter-type reaction are not extensively documented in readily available literature, the general applicability of this reaction to form seven-membered rings suggests its potential. A plausible synthetic precursor for such a reaction would be a molecule containing both a nitrile and a group that can be converted into a carbocation at an appropriate distance to facilitate a 7-endo-trig cyclization.

The efficiency of Ritter reactions can be influenced by several factors, including the stability of the carbocation intermediate and the nature of the nitrile. The use of various Lewis and Brønsted acids as catalysts has been explored to optimize reaction conditions. missouri.edu

Table 1: Key Features of Ritter-Type Reactions in Heterocyclic Synthesis

| Feature | Description |

| Reaction Type | Intramolecular addition of a nitrile to a carbocation |

| Key Intermediates | Carbocation, Nitrilium ion |

| Product | Lactam (e.g., Benzazepinone) |

| Catalysts | Strong acids (e.g., H₂SO₄), Lewis acids |

| Advantages | Can form cyclic amides in a single step |

| Challenges | Requires stable carbocation formation, potential for side reactions |

Electrophilic intramolecular cyclization (EIC) is a versatile strategy for the synthesis of various heterocyclic compounds, including dihydrobenzazepines. This method involves the activation of a double or triple bond by an electrophile, followed by the intramolecular attack of a nucleophile. A range of electrophiles, such as halogens (I⁺, Br⁺), mercury(II), and selenium reagents, can be employed to initiate the cyclization. nih.gov

The synthesis of dihydrobenzazepines through EIC typically involves a substrate containing an appropriately positioned alkene or alkyne and a nucleophilic nitrogen atom. For instance, N-alkenylamides can undergo electrophilic cyclization to form nitrogen-containing heterocycles. The regioselectivity of the cyclization (exo vs. endo) is a critical aspect and can be influenced by the substrate structure, the nature of the electrophile, and the reaction conditions.

While a direct synthesis of this compound using EIC is not explicitly detailed in the provided search results, the general principles of this methodology are applicable. A suitable precursor could be an N-cinnamyl derivative of a methoxy-substituted phenethylamine. The reaction of such a precursor with an electrophile like iodine could potentially lead to the formation of an iodinated dihydro-2-benzazepine intermediate, which could then be further modified.

Table 2: Common Electrophiles Used in Intramolecular Cyclization

| Electrophile Source | Active Electrophile | Resulting Functionality |

| Iodine (I₂) | I⁺ | Iodo-substituted heterocycle |

| N-Bromosuccinimide (NBS) | Br⁺ | Bromo-substituted heterocycle |

| Phenylselenyl chloride (PhSeCl) | PhSe⁺ | Phenylselenyl-substituted heterocycle |

| Mercury(II) triflate (Hg(OTf)₂) | Hg²⁺ | Organomercurial intermediate |

The Claisen rearrangement is a powerful organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that forms a C-C bond. nih.gov While the classic Claisen rearrangement involves allyl vinyl ethers, variations such as the aza-Claisen rearrangement are used to synthesize nitrogen-containing compounds. In an aza-Claisen rearrangement, an N-allyl enamine or a related species rearranges to form a γ,δ-unsaturated imine, which can then be further transformed.

A divergent synthesis of benzazepines has been reported that proceeds through a tandem oxygen transfer cyclization/(3 + 2) cycloaddition followed by a hetero-Claisen rearrangement. nih.gov This approach highlights the utility of rearrangement reactions in constructing complex heterocyclic frameworks. While this specific methodology does not directly yield this compound, it demonstrates the potential of Claisen-type rearrangements in accessing the benzazepine core.

The synthesis of dihydro-1-benzazepines has also been achieved using a Claisen rearrangement of allyl phenyl ethers as a key step, followed by other transformations. Although this leads to the 1-benzazepine isomer, it underscores the applicability of this rearrangement in the broader context of benzazepine synthesis.

Organolithium Chemistry in Benzazepine Derivatization

Organolithium reagents are highly reactive organometallic compounds that are widely used in organic synthesis as strong bases and nucleophiles. researchgate.net In the context of benzazepine chemistry, organolithium reagents can be employed for the derivatization of pre-existing benzazepine scaffolds.

One common application is the deprotonation of a C-H bond to form a lithiated intermediate, which can then react with various electrophiles to introduce new functional groups. For example, a proton at a position alpha to the nitrogen in a dihydrobenzazepine could potentially be removed by a strong base like n-butyllithium or lithium diisopropylamide (LDA), followed by reaction with an alkyl halide or a carbonyl compound.

Stereocontrolled addition of Grignard reagents, which have similar reactivity to organolithium reagents, to oxa-bridged benzazepines has been shown to be an efficient method for the synthesis of functionalized benzazepine scaffolds. nih.govrsc.orgnih.gov This suggests that organometallic additions are a viable strategy for introducing substituents onto the benzazepine ring system.

Table 3: Applications of Organolithium Reagents in Heterocyclic Chemistry

| Application | Description | Example Electrophile |

| Deprotonation/Metalation | Formation of a C-Li bond by proton abstraction. | Alkyl halides, Aldehydes, Ketones |

| Nucleophilic Addition | Addition of the organolithium reagent to a carbonyl or imine group. | Esters, Amides, Imines |

| Lithium-Halogen Exchange | Exchange of a halogen atom for a lithium atom. | N/A (precursor modification) |

Control of Stereochemistry and Regioselectivity in Benzazepine Synthesis

The control of stereochemistry and regioselectivity is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules where specific stereoisomers often exhibit desired therapeutic effects.

Enantioselective catalysis provides a powerful means to synthesize chiral molecules with high enantiomeric excess. In the context of benzazepine synthesis, various catalytic asymmetric methods have been developed.

For instance, the enantioselective synthesis of chiral 1,4-benzoxazepines has been achieved through the desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid. nih.gov Although this example does not produce a benzazepine, it illustrates the use of chiral Brønsted acids in catalyzing enantioselective ring-opening and cyclization reactions to form seven-membered heterocyclic rings.

More directly related to benzazepines, a cascade strategy featuring a 1-aza-Cope rearrangement has been developed for the enantioselective synthesis of chiral azepines. researchgate.net This approach utilizes a relay catalysis system combining a gold(I) catalyst with a tetrapeptide bis-quaternary phosphonium (B103445) salt to achieve high yields and stereoselectivities. researchgate.net

Furthermore, the enantioselective synthesis of highly functionalized 2,5-dihydrooxepines has been accomplished through a Michael addition-initiated cyclopropanation/retro-Claisen rearrangement tandem reaction catalyzed by a chiral oxazaborolidinium ion. nih.gov While this produces an oxygen-containing heterocycle, the principles of using chiral Lewis acid catalysts to control the stereochemical outcome of complex tandem reactions are transferable to the synthesis of nitrogen-containing heterocycles like benzazepines.

Table 4: Examples of Chiral Catalysts in Asymmetric Heterocyclic Synthesis

| Catalyst Type | Reaction Type | Target Heterocycle Class |

| Chiral Phosphoric Acid | Desymmetrization/Cyclization | Benzoxazepines nih.gov |

| Gold(I)/Peptide-Phosphonium Salt | 1-Aza-Cope Rearrangement | Azepines researchgate.net |

| Chiral Oxazaborolidinium Ion | Tandem Michael/Cyclopropanation/Rearrangement | Dihydrooxepines nih.gov |

| Chiral N,N'-dioxide/Yb(OTf)₃ | Sulfa-Michael-Cyclization | 1,5-Benzothiazepines |

Regioselectivity in Ring Formation and Functionalization

Regioselectivity in the synthesis of benzazepine frameworks is a critical factor that dictates the final substitution pattern and, consequently, the biological activity of the molecule. The formation of the seven-membered ring and its subsequent functionalization must be precisely controlled to yield the desired isomer. Various synthetic strategies have been developed to address this challenge, often relying on the inherent electronic properties of the substrates or the use of specific catalytic systems.

One prominent method involves a metal-free oxidative C-H bond functionalization coupled with a ring expansion reaction. researchgate.net This approach utilizes readily available tetrahydroisoquinolines as starting materials. The regioselectivity of the ring expansion is influenced by the electronic nature of the substituents on the aromatic ring. For instance, in the reaction of N-Boc-1,2,3,4-tetrahydroisoquinoline derivatives with (trimethylsilyl)diazomethane (TMSCHN₂), the electronic properties of the substituent at the para-position to the reactive center were found to influence reactivity, with electron-rich derivatives showing higher reactivity. researchgate.net

Another powerful strategy for constructing benzazepine rings is the dearomative researchgate.netresearchgate.net-rearrangement of o-nitrophenyl alkynes. nih.gov This catalyst-free method leverages a weak N-O bond to accelerate the reaction, providing divergent access to various benzazepines. nih.gov The potential for regioselectivity issues in such rearrangements is a significant consideration, often addressed by using symmetrical or reactivity-differentiated substrates to favor one reaction pathway over another. nih.gov The electronic nature of the arene has been shown to have little influence on the formation of the benzazepine products in this specific transformation, with both electron-rich and electron-deficient substrates providing similar yields. nih.gov

The table below summarizes key findings related to regioselective benzazepine synthesis.

| Method | Starting Material | Key Reagents/Conditions | Key Finding on Regioselectivity |

| Metal-Free Oxidative C-H Functionalization-Ring Expansion researchgate.net | Tetrahydroisoquinolines (THIQs) | TEMPO Oxoammonium Salt, Diazomethanes | The process involves the formation of an iminium ion intermediate followed by a nucleophilic attack and ring expansion. researchgate.net |

| Catalyst-Free Dearomative researchgate.netresearchgate.net-Rearrangement nih.gov | o-Nitrophenyl Alkyne | Thermal conditions | The reaction proceeds with high atom-, step-, and redox-economy, providing a divergent entry to benzazepine structures. nih.gov |

| Condensation Reaction nih.govresearchgate.net | Benzene-1,2-diamines | β-oxoesters (e.g., ethyl aroylacetates) in xylene | In the synthesis of related pyrido[2,3-b] researchgate.netresearchgate.netdiazepin-4-ones, only one regioisomer was formed in all studied cases. nih.govresearchgate.net |

Diastereoselective Synthetic Routes to Dihydrobenzazepines

The synthesis of dihydrobenzazepines containing one or more stereocenters necessitates the use of diastereoselective methods to control the relative three-dimensional arrangement of substituents. Achieving high diastereoselectivity is essential for preparing stereochemically pure compounds, which is often a prerequisite for pharmacological studies.

Strategies to achieve diastereoselectivity often involve the use of chiral auxiliaries or stereoselective cyclization reactions. For instance, two general routes have been described for the synthesis of cis-1,4-disubstituted-2,3,4,5-tetrahydro-1H-3-benzazepines. researchgate.net One route utilizes the addition of a Grignard reagent to an oxazolidine (B1195125) derived from a substituted phenylacetaldehyde (B1677652) and α-(methylaminomethyl)benzyl alcohol. researchgate.net In the cases studied, this method consistently produced the cis-1,4-disubstituted product, demonstrating high diastereoselectivity. researchgate.net

Another approach involves a stereoselective Friedel–Crafts type cyclization to produce 1,4-dihydro-4-phenyl isoquinolinones, which can serve as precursors to benzazepine-like structures. researchgate.net The presence of an amide carbonyl group in the cyclization precursor was found to be crucial for ensuring a stereospecific process during the electrophilic aromatic substitution step. researchgate.net

For related benzodiazepine structures, enantioselective methods that can be adapted for diastereoselective synthesis have been developed. For example, the enantioselective synthesis of 4-substituted 4,5-dihydro-1H- researchgate.netresearchgate.netbenzodiazepin-2(3H)-ones has been achieved through a chiral Lewis base-catalyzed hydrosilylation, yielding products with excellent enantioselectivities (up to 98% ee). researchgate.net Such catalytic systems offer a powerful tool for establishing stereocenters, which can be extended to diastereoselective syntheses by using substrates that already contain a chiral center.

The table below presents examples of methodologies used to control stereochemistry in the synthesis of dihydrobenzazepine and related heterocyclic frameworks.

| Method | Substrate Type | Chiral Influence/Key Reagent | Outcome/Selectivity |

| Grignard Addition to Chiral Oxazolidine researchgate.net | Oxazolidine from phenylacetaldehyde and α-(methylaminomethyl)benzyl alcohol | Chiral oxazolidine derived from α-(methylaminomethyl)benzyl alcohol | Leads to the formation of cis-1,4-disubstituted-2,3,4,5-tetrahydro-1H-3-benzazepine as the major diastereomer. researchgate.net |

| Stereoselective Friedel–Crafts Cyclization researchgate.net | N-Benzoyl-N-methyl-2-methoxy-2-phenylacetamide derivatives | Presence of amide carbonyl group | The amide carbonyl was found to be important for guaranteeing a stereospecific process during cyclization. researchgate.net |

| Lewis Base Catalyzed Hydrosilylation researchgate.net | 4-Substituted 1-benzyl-1H-benzo[b] researchgate.netresearchgate.net-diazepin-2(3H)-ones | Chiral Lewis Base Catalyst | Provides access to a range of tetrahydro-1,5-benzodiazepine products with high yields and excellent enantioselectivities. researchgate.net |

Mechanistic Pathways of Key Rearrangement Reactions

Rearrangement reactions provide powerful tools for constructing the seven-membered azepine ring from more readily available precursors. These transformations often involve the migration of an atom or group, leading to significant structural reorganization.

The Beckmann rearrangement is a classic and efficient acid-induced transformation of an oxime into an amide. organic-chemistry.org In the context of benzazepine synthesis, this reaction is pivotal for converting cyclic ketoximes into the corresponding lactams (cyclic amides), which are direct precursors to compounds like this compound.

The mechanism is initiated by the protonation of the hydroxyl group of the oxime by a strong acid, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted step where the alkyl or aryl group positioned anti (trans) to the leaving group migrates to the electron-deficient nitrogen atom, with simultaneous cleavage of the N-O bond and expulsion of a water molecule. organic-chemistry.orgmasterorganicchemistry.com This migration step avoids the formation of an unstable free nitrene intermediate. organic-chemistry.org The resulting nitrilium ion is then attacked by a water molecule. Subsequent deprotonation and tautomerization of the imidic acid intermediate yield the final, stable lactam product. masterorganicchemistry.com

The stereospecificity of the migration is a key feature of the Beckmann rearrangement; only the group anti to the hydroxyl group on the oxime migrates. This has significant implications for regioselectivity in the synthesis of substituted benzazepinones.

| Step | Description | Key Intermediates |

| 1. Protonation | The hydroxyl group of the oxime is protonated by an acid catalyst. | Protonated Oxime |

| 2. Rearrangement | Concerted migration of the anti-periplanar group to the nitrogen with simultaneous loss of water. | Nitrilium Ion |

| 3. Nucleophilic Attack | Water attacks the electrophilic carbon of the nitrilium ion. | Protonated Imidic Acid |

| 4. Tautomerization | Deprotonation and subsequent keto-enol type tautomerization. | Lactam (e.g., Benzazepinone) |

Modern variations of this reaction utilize various catalysts to achieve the rearrangement under milder conditions, including organocatalysts like boronic acids and triphosphazene systems. organic-chemistry.orgnih.gov These catalytic methods often work by activating the oxime's hydroxyl group, facilitating the key migratory step.

Ring expansion reactions offer an alternative and powerful strategy for synthesizing azepine derivatives from smaller, more common ring systems. nih.gov Anomalous ring expansions, particularly those involving aziridine (B145994) intermediates, have been exploited for the synthesis of azepines and their saturated counterparts, azepanes. nih.gov

A notable mechanism involves the reaction of bicyclic aziridines with vinyl diazoacetates, catalyzed by rhodium(II) complexes, leading to a [3+3] ring expansion. The catalytic cycle is believed to commence with the formation of an aziridinium (B1262131) ylide. This occurs via the nucleophilic attack of the aziridine nitrogen on a rhodium(II) carbene, which is generated from the diazo compound. nih.gov

Following the dissociation of the rhodium catalyst, a zwitterionic intermediate is formed. In this intermediate, the negative charge is delocalized into the allylic system. Computational studies suggest this delocalization weakens the C-N bond of the original aziridine ring, leading to its near-complete rupture. The final step involves the attack of the anionic carbon on the resulting pseudocarbocation, causing full cleavage of the aziridine C-N bond and the simultaneous formation of a new C-C bond, yielding the expanded dehydropiperidine ring, a substructure within the broader azepine family. nih.gov

Valence tautomerism is a type of isomerization that involves the rapid reorganization of single and double bonds without the migration of any atoms or groups. nih.gov In azepine chemistry, this phenomenon is often discussed in the context of the equilibrium between the azepine ring and its valence isomer, the azanorcaradiene. The synthesis of azepines can proceed through azanorcaradiene intermediates, which are exploited in certain ring expansion strategies. nih.gov

This equilibrium is a form of electrocyclization. The azepine system can undergo a disrotatory 6π-electron electrocyclic ring-closing to form the bicyclic azanorcaradiene. The position of this equilibrium is highly dependent on the substituents on the ring. Electron-withdrawing groups on the nitrogen atom tend to favor the azanorcaradiene tautomer.

Closely related to this are sigmatropic rearrangements, such as the 1,5-hydrogen shift. In prototropic tautomerism, a hydrogen atom migrates from one position to another within the molecule, accompanied by a shift in π-bonds. nih.gov In substituted dihydroazepine systems, a 1,5-hydride shift can lead to the formation of different isomers, influencing the product distribution in synthetic reactions. These shifts are thermally or photochemically allowed pericyclic reactions governed by the Woodward-Hoffmann rules.

Mechanisms of Metal-Catalyzed Cyclizations

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic scaffolds, including benzazepines. Palladium and rhodium catalysts are particularly effective in promoting cyclization reactions through C-H bond activation and annulation strategies.

Palladium-catalyzed reactions provide a direct and atom-economical method for constructing benzazepine rings via C-H activation. cdmf.org.br These reactions typically involve the annulation of an aryl precursor with a coupling partner, such as an alkyne or carbon monoxide. cdmf.org.brmdpi.com

A common mechanistic pathway for these transformations is the Pd(II)/Pd(IV) catalytic cycle. The general steps are:

C-H Activation: The reaction is initiated by the coordination of a directing group on the substrate to the Pd(II) catalyst. This is followed by the activation of a nearby ortho C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a five- or six-membered palladacycle intermediate. nih.gov

Coordinative Insertion: The coupling partner (e.g., an alkyne) coordinates to the palladium center of the palladacycle. This is followed by migratory insertion of the partner into the Pd-C bond, which expands the palladacycle.

Reductive Elimination: The final C-C or C-N bond is formed through reductive elimination from the Pd(IV) intermediate, which is generated by an oxidant. This step releases the final annulated benzazepine product and regenerates the active Pd(II) catalyst, thus closing the catalytic cycle. mdpi.com

Alternatively, a Pd(0)/Pd(II) cycle can operate, particularly in reactions involving aryl halides.

| Catalyst System | Annulation Type | Reactants | Key Feature |

| Pd(OAc)₂ / Cu(OAc)₂ | [5+2] Annulation | N-Arylhydrazones + Alkynes | Csp²-H annulation to form benzo[d] bohrium.comresearchgate.netdiazepines. mdpi.com |

| Pd₂ (dba)₃ / P(o-tolyl)₃ | Intramolecular N-arylation | Amides with aryl halides | Ring-closing amidation to form benzodiazepinones. mdpi.com |

| Pd(OAc)₂ | [6+1] Heteroannulation | γ-Arylpropylamine derivatives + CO | Remote C-H carbonylation to access benzazepinones. bohrium.com |

Rhodium(III) catalysts are highly effective for synthesizing 2-benzazepines and their derivatives through oxidative annulation reactions. bohrium.com These reactions often proceed via a C-H activation mechanism similar to that seen with palladium. acs.org

The generally accepted catalytic cycle for Rh(III)-catalyzed C-H activation/annulation is as follows:

C-H Activation: The pre-catalyst, often [CpRhCl₂]₂, is activated to form a catalytically active cationic species, [CpRh(III)]. This species coordinates to the directing group of the substrate, facilitating the cleavage of an ortho C-H bond to form a five-membered rhodacycle intermediate. This step is typically irreversible and turnover-limiting.

Migratory Insertion: An unsaturated coupling partner, such as an alkyne or an α,β-unsaturated ketone, coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle. This forms a seven-membered rhodacycle intermediate. bohrium.com

Reductive Elimination/Protodemetalation: The final product is released through either reductive elimination, which forms the C-C bond and a Rh(I) species, or through protodemetalation. The Rh(I) is then re-oxidized by an oxidant (often a copper or silver salt) back to the active Rh(III) state to continue the cycle.

This methodology allows for convergent [4+3] cycloadditions between benzamides and various partners to assemble the 2-benzazepine core. cdmf.org.br

| Catalyst System | Annulation Type | Reactants | Key Feature |

| [CpRh(III)] | [4+3] Annulation | Benzamides + Vinylcarbenoids | Synthesis of 2-benzazepinones. researchgate.net |

| [Rh(III)] | C-H Allylation | Nitrones + Allyl precursors | Leads to 1,4-epoxy-tetrahydro-1-benzazepines. rsc.org |

| [CpRh(III)] | [4+3] Cycloaddition | N-Allyl benzylamines + Allyl derivatives | C(sp²)-H activation and intramolecular olefin insertion. cdmf.org.bracs.org |

Gold-Catalyzed Hydroamination Pathways

Gold(I) complexes have become powerful catalysts for the activation of carbon-carbon multiple bonds, such as those in alkynes and allenes, facilitating nucleophilic attack under mild conditions. rsc.orgacs.org The hydroamination of an appropriately functionalized substrate represents a direct approach to forming the nitrogen-containing heterocyclic core of benzazepines. The mechanism of gold(I)-catalyzed hydroamination, particularly of allenes, has been the subject of detailed study. nih.govnih.gov

Two primary mechanistic pathways are generally proposed: an "outersphere" and an "innersphere" mechanism. nih.gov

Outersphere Mechanism: In this pathway, the cationic gold(I) complex acts as a π-acid, coordinating to and activating the allene (B1206475) or alkyne. This activation enhances the electrophilicity of the C-C multiple bond, making it susceptible to attack by an external nucleophile (the amine). This nucleophilic addition is followed by protodemetalation of the resulting vinylgold intermediate, which regenerates the active gold(I) catalyst and yields the hydroaminated product. nih.gov Computational and kinetic studies on the intermolecular hydroamination of allenes with hydrazides provide strong evidence for this mechanism. nih.govcaltech.edu These studies indicate that the reaction is first-order in both the gold catalyst and the allene, but zero-order in the nucleophile, suggesting that allene activation is the rate-limiting step and the nucleophile is not involved in this transition state. nih.govnih.govcaltech.edu

Innersphere Mechanism: This mechanism involves the initial coordination of both the unsaturated substrate (alkene/alkyne) and the nucleophilic amine to the gold center. nih.gov The subsequent addition of the amine to the C-C multiple bond occurs directly from this tricoordinate gold complex. While proposed, this pathway is considered less likely for many gold(I)-catalyzed hydroaminations based on recent mechanistic investigations. nih.gov

Coordination of the gold(I) catalyst to the alkyne or allene moiety of the substrate.

Nucleophilic attack of the tethered amine group onto the activated C-C multiple bond (intramolecular cyclization).

Protodeauration (protonolysis of the C-Au bond) to release the heterocyclic product and regenerate the catalytically active gold(I) species. acs.org

This catalytic approach is highly efficient for forming various nitrogen-containing heterocycles, including pyrrolidines, piperidines, and tetrahydroisoquinolines. acs.orgacs.org

Mechanistic Aspects of Multicomponent Reactions Leading to Benzazepines

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient strategy for synthesizing complex heterocyclic scaffolds like benzazepines. nih.govnih.govnih.gov These reactions are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. nih.gov

One prominent class of MCRs used for synthesizing N-heterocycles is the Povarov reaction, a formal aza-Diels-Alder reaction. eurekaselect.comresearchgate.netnih.gov In its three-component format, an aniline (B41778), an aldehyde, and an activated alkene react to form a tetrahydroquinoline. eurekaselect.comresearchgate.net The mechanism is believed to proceed through the following steps:

Condensation of the aniline and aldehyde to form an electron-rich imine.

Protonation or activation of the imine by a Lewis or Brønsted acid catalyst, forming a more electrophilic iminium ion.

A [4+2] cycloaddition reaction between the iminium ion (as the dienophile) and an electron-rich alkene (as the diene component). nih.gov Alternatively, a stepwise mechanism involving the formation of an ionic intermediate has been proposed and validated through isotopic labeling experiments. nih.gov

Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi four-component reaction (Ugi-4CR), are also powerful tools for building complex heterocyclic systems. nih.govnih.gov A strategy known as Ugi-deprotection-cyclization (UDC) can be employed to construct benzodiazepine scaffolds. nih.govbeilstein-journals.org The general mechanism involves:

An initial Ugi-4CR between an amine (e.g., methyl anthranilate), a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an acyclic intermediate. nih.gov

This intermediate is designed with orthogonal protecting groups. Selective deprotection of a functional group (e.g., a Boc-protected amine) unmasks a nucleophile. nih.gov

The newly freed nucleophile then undergoes an intramolecular cyclization with an electrophilic site on the same molecule (e.g., an ester or ketone), forming the seven-membered diazepine (B8756704) ring. nih.govbeilstein-journals.org

A proposed mechanism for a domino reaction to synthesize pyrrole-fused dibenzoxazepines, which shares features with benzazepine synthesis, begins with the nucleophilic attack of an isocyanide on a gem-diactivated olefin to form a zwitterionic intermediate. nih.gov This intermediate then attacks a cyclic imine, followed by cyclization to yield the final fused heterocyclic product. nih.gov

Influence of Electronic and Steric Factors on Reaction Selectivity

The selectivity and efficiency of both gold-catalyzed and multicomponent reactions are significantly influenced by the electronic and steric properties of the substrates, reagents, and catalysts.

In gold-catalyzed hydroamination, the electronic nature of the ligands coordinated to the gold(I) center plays a crucial role. The use of more electron-deficient phosphine (B1218219) ligands on the gold catalyst can accelerate the reaction. nih.govnih.govcaltech.edu This is consistent with the "outersphere" mechanism, where the cationic gold complex functions as a π-acid; electron-withdrawing ligands enhance the Lewis acidity of the gold center, leading to stronger activation of the alkyne or allene substrate. nih.gov Conversely, electron-rich ligands can increase the back-donation from the gold d-orbitals to the π* orbitals of the alkyne, which can sometimes slow down the nucleophilic attack. Steric properties of the ligands can also impact reactivity and selectivity by influencing the geometry around the gold center and controlling access of the substrate. nih.gov For instance, bulky ligands can create a specific chiral environment, enabling enantioselective transformations. acs.orgnih.gov

Table 1: Effect of Phosphine Ligand Electronics on Gold(I)-Catalyzed Hydroamination Rate

| Ligand (Ph₂P-Ar) | Ar Substituent | Relative Rate | Rationale |

| P(t-Bu)₂-(o-biphenyl) | - | (Baseline) | Standard bulky, electron-rich ligand. nih.gov |

| PPh₃ | None | Moderate | Standard phosphine ligand. nih.gov |

| P(p-CF₃C₆H₄)₃ | p-CF₃ | Faster | Electron-withdrawing group increases catalyst's Lewis acidity. nih.govcaltech.edu |

| P(p-MeOC₆H₄)₃ | p-OMe | Slower | Electron-donating group decreases catalyst's Lewis acidity. chemrxiv.org |

This is a representative table illustrating the general principle. Actual rates are reaction-dependent.

Table 2: Influence of Substituents in a Generic Three-Component Reaction

| Aldehyde (R¹-CHO) | Aniline (R²-NH₂) | Product Yield | Rationale |

| p-NO₂-C₆H₄ | p-MeO-C₆H₄ | High | Electron-withdrawing group on aldehyde and electron-donating group on aniline favor imine formation and subsequent steps. rsc.org |

| p-MeO-C₆H₄ | p-NO₂-C₆H₄ | Lower | Electron-donating group on aldehyde and electron-withdrawing group on aniline disfavor initial imine formation. rsc.org |

| C₆H₅ | C₆H₅ | Moderate | Unsubstituted baseline. nih.gov |

| o-Me-C₆H₄ | C₆H₅ | Moderate-Low | Steric hindrance from ortho-substituent can impede the reaction. acs.org |

This table illustrates general trends in multicomponent reactions.

Advanced Analytical and Spectroscopic Characterization of 1 Methoxy 4,5 Dihydro 3h 2 Benzazepine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment, connectivity, and spatial arrangement of atoms within 1-Methoxy-4,5-dihydro-3H-2-benzazepine can be meticulously mapped.

The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment (chemical shift, δ), and their proximity to neighboring protons (spin-spin coupling, J). For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the dihydroazepine ring, and the methoxy (B1213986) group protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The expected signals would include those for the aromatic carbons, the aliphatic carbons of the seven-membered ring, and the methoxy carbon.

Advanced 2D NMR techniques, such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular framework. rsc.org A COSY spectrum establishes proton-proton connectivities within the methylene groups, while HSQC correlates directly bonded proton-carbon pairs. rsc.org The HMBC spectrum reveals longer-range (2-3 bond) correlations, which are crucial for connecting the methoxy group to the aromatic ring and linking the aliphatic chain to the aromatic system.

Furthermore, variable-temperature NMR studies can provide insight into the conformational dynamics of the flexible seven-membered dihydroazepine ring, revealing the energy barriers between different chair-like or boat-like conformations. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on related structures. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Aromatic CH | 6.8-7.5 | 110-130 | Multiple signals, splitting patterns depend on substitution. |

| Aromatic C (quaternary) | - | 130-160 | Includes carbons attached to the methoxy group and the fused ring system. |

| -OCH₃ | ~3.8 (singlet) | ~55 | Characteristic sharp singlet for the methoxy protons. |

| -CH₂- (Position 4) | ~3.0 (triplet) | ~35 | Aliphatic protons adjacent to the aromatic ring. |

| -CH₂- (Position 5) | ~2.9 (triplet) | ~50 | Aliphatic protons adjacent to the nitrogen atom. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the compound's molecular formula. acs.org

For this compound, the molecular formula is C₁₁H₁₃NO. HRMS would be used to confirm this by comparing the experimentally measured exact mass with the theoretically calculated mass.

Beyond molecular formula determination, MS provides structural information through fragmentation analysis. In techniques like Electron Ionization (EI), the molecule is fragmented into smaller, characteristic ions. The analysis of this fragmentation pattern provides a molecular fingerprint and helps confirm the connectivity of the atoms. Plausible fragmentation pathways for this compound could include the loss of a methyl radical (•CH₃) from the methoxy group or cleavage of the dihydroazepine ring.

Table 2: High-Resolution Mass Spectrometry Data for C₁₁H₁₃NO

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Calculated Exact Mass ([M+H]⁺) | 176.1070 |

| Expected Major Fragment (m/z) | [M-CH₃]⁺ (161.08) |

| Expected Major Fragment (m/z) | [M-C₂H₄N]⁺ (133.06) |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its environment.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. These include C-H stretching vibrations for both the aromatic ring and the aliphatic CH₂ groups, C=C stretching from the aromatic ring, and the distinctive C-O stretching of the methoxy ether group. acs.org Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict vibrational frequencies and aid in the assignment of experimental spectral bands. epstem.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-N | Stretch | 1250-1020 |

| Aryl-O-CH₃ | Asymmetric Stretch | 1275-1200 |

| Aryl-O-CH₃ | Symmetric Stretch | 1075-1020 |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital (like a Highest Occupied Molecular Orbital, HOMO) to a higher energy one (like a Lowest Unoccupied Molecular Orbital, LUMO). nih.gov

The primary chromophore in this compound is the methoxy-substituted benzene (B151609) ring system. This system is expected to exhibit strong absorption bands in the UV region, corresponding to π → π* electronic transitions. The position of the absorption maximum (λ_max) and the intensity of the absorption are characteristic of the chromophore. The analysis of the HOMO-LUMO energy gap, which can be correlated with the UV-Vis spectrum, provides insights into the electronic properties and reactivity of the molecule. nih.gov

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Expected λ_max (nm) | Chromophore |

| π → π | ~220-240 | Benzene Ring |

| π → π | ~270-290 | Benzene Ring (with methoxy substituent) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine the precise spatial coordinates of every atom, yielding accurate bond lengths, bond angles, and torsion angles. mdpi.com

This technique provides an unambiguous depiction of the molecule's conformation in the crystal lattice. For this compound, it would definitively establish the puckering and conformation of the seven-membered dihydroazepine ring. Furthermore, analysis of the crystal packing can reveal important intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the solid-state architecture. mdpi.com If the compound is chiral and crystallizes in a chiral space group, X-ray crystallography can be used to determine its absolute stereochemistry without ambiguity. mdpi.com

Table 5: Crystal Data Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Crystal System | The basic geometric shape of the unit cell (e.g., monoclinic, triclinic). |

| Space Group | The symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths (Å) | The precise distance between bonded atoms. |

| Bond Angles (°) | The angle formed by three connected atoms. |

| Torsion Angles (°) | The dihedral angle describing the conformation around a chemical bond. |

Chemical Transformations and Advanced Derivatization of the 1 Methoxy 4,5 Dihydro 3h 2 Benzazepine Scaffold

Functional Group Interconversions on the Benzazepine Ring System

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. In the context of the 1-methoxy-4,5-dihydro-3H-2-benzazepine scaffold, these reactions are crucial for introducing chemical diversity and for preparing advanced intermediates.

One of the most common functional group interconversions involving the methoxy (B1213986) group is O-demethylation to yield the corresponding phenol. This transformation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane. bohrium.comnih.govacs.orgmdpi.comnih.gov The reaction proceeds through the formation of a complex between the Lewis acid and the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Other reagents that can be employed for this purpose include 47% hydrobromic acid (HBr) at elevated temperatures. bohrium.com

The dihydroazepine ring itself can undergo oxidation reactions. For instance, oxidation of the benzylic C-5 position could potentially lead to the formation of a lactam, a common structural motif in many biologically active compounds. While specific examples on the 1-methoxy derivative are not prevalent in the literature, similar N-substituted dihydrobenzazepines have been oxidized to the corresponding lactams using various oxidizing agents. nih.govacs.org Furthermore, iodine(III)-mediated oxidation of related anilines has been shown to construct dibenzazepine (B1670418) frameworks. acs.orguwindsor.cayoutube.com

Conversely, the dihydrobenzazepine system can be subjected to reduction . If an imine functionality were present within the seven-membered ring, it could be reduced to the corresponding amine using reducing agents like sodium borohydride. This transformation is a key step in the synthesis of various substituted tetrahydro-2-benzazepines.

The following table summarizes some key functional group interconversions applicable to the this compound scaffold.

| Starting Functional Group | Target Functional Group | Reagents and Conditions |

| Methoxy (-OCH₃) | Phenol (-OH) | BBr₃, CH₂Cl₂; or 47% HBr, heat |

| Dihydroazepine (C-5 methylene) | Lactam (C=O at C-5) | Oxidizing agents (e.g., KMnO₄, RuO₄) |

| Imine (within azepine ring) | Amine | NaBH₄, MeOH |

Regioselective Modifications and Substitutions

The regioselectivity of reactions on the this compound scaffold is largely governed by the electronic properties of the methoxy group on the aromatic ring.

Electrophilic aromatic substitution reactions are directed by the strongly activating and ortho-, para-directing methoxy group. Therefore, reactions such as Friedel-Crafts acylation or alkylation, nitration, and halogenation are expected to occur primarily at the C-8 and C-6 positions. acs.org For instance, Friedel-Crafts acylation of N-protected 2,3,4,5-tetrahydro-1H-2-benzazepine has been shown to proceed with high regioselectivity at the C-8 position. acs.org

Directed ortho-metalation (DoM) is another powerful strategy for regioselective functionalization. wikipedia.orgorganic-chemistry.org The methoxy group can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C-8 position by a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents at this specific position. wikipedia.orgorganic-chemistry.org

While less common for this electron-rich system, nucleophilic aromatic substitution could be envisioned if the aromatic ring were appropriately substituted with strong electron-withdrawing groups.

Palladium-catalyzed cross-coupling reactions represent a versatile method for introducing carbon-carbon and carbon-heteroatom bonds. Although specific examples on the this compound are not extensively documented, related benzazepine scaffolds have been successfully employed in reactions such as the Heck and Buchwald-Hartwig amination. bohrium.comwikipedia.orgnih.govwikipedia.orgjocpr.comchim.itacsgcipr.orgorganic-chemistry.orglibretexts.orgscielo.bryoutube.com For instance, an intramolecular Heck reaction of an iodinated benzene (B151609) derivative has been used to construct the 3-benzazepine skeleton. bohrium.comchim.itlibretexts.org The Buchwald-Hartwig amination has been utilized in the synthesis of dibenzo[b,f]azepines. nih.gov

| Reaction Type | Expected Regioselectivity | Key Reagents |

| Electrophilic Aromatic Substitution | C-8 and C-6 | Acyl chloride/AlCl₃, HNO₃/H₂SO₄, Br₂/FeBr₃ |

| Directed ortho-Metalation | C-8 | n-BuLi, then electrophile (e.g., CO₂, R-CHO) |

| Heck Reaction | C-C bond formation | Pd catalyst, base, alkene |

| Buchwald-Hartwig Amination | C-N bond formation | Pd catalyst, base, amine |

Annulation Reactions and Spiro-Cyclizations of Dihydrobenzazepines

Annulation reactions and spiro-cyclizations provide powerful strategies for building complex polycyclic and three-dimensional molecular architectures from the dihydrobenzazepine scaffold.

Annulation reactions involve the fusion of a new ring onto the existing benzazepine framework. For example, the synthesis of indolobenzazepines, which are of interest for their potential biological activities, can be achieved through Fischer indole (B1671886) synthesis or other cyclization strategies starting from appropriately functionalized dihydrobenzazepines.

Spiro-cyclizations involve the formation of a new ring that shares a single atom (the spiro atom) with the benzazepine core. The C-5 position of the this compound is a common site for spiro-cyclization. A notable example is the synthesis of spiro[1,2,3,4-tetrahydro-7-methoxy-2-methyl-5H-2-benzazepine-5,1'-4'-hydroxycycloheptane]. chim.itdocumentsdelivered.com The synthesis of other spirocyclic systems, such as spiro[benzazepine-2,4'-piperidine] and spiro-pyrrolidine derivatives, has also been reported for related benzazepine scaffolds. nih.govacs.orgresearchgate.netmdpi.com The synthesis of spiro-cyclopropane derivatives has also been explored in heterocyclic systems. libretexts.org

| Spirocyclic System | Synthetic Approach |

| Spiro-cycloheptane | Intramolecular cyclization of a precursor with a tethered cycloheptanone (B156872) moiety. chim.itdocumentsdelivered.com |

| Spiro-piperidine | Cyclization of precursors containing both the benzazepine and piperidine (B6355638) synthons. acs.orgresearchgate.netnih.gov |

| Spiro-pyrrolidine | [3+2] cycloaddition of azomethine ylides with suitable dipolarophiles. nih.govmdpi.com |

| Spiro-cyclopropane | Cyclopropanation of an exocyclic double bond at the C-5 position. libretexts.org |

Strategic Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The this compound scaffold serves as a valuable intermediate in the synthesis of more complex molecular architectures, particularly natural products and their analogues.

A prominent example is its role as a key building block in the synthesis of Cephalotaxus alkaloids , a class of natural products with significant antitumor activity. wikipedia.orgrsc.orgresearchgate.netwikipedia.orgnih.govresearchgate.net The total synthesis of cephalotaxine (B1668394) often involves the construction of the pentacyclic ring system, where the dihydrobenzazepine moiety forms a core part of the structure. rsc.orgresearchgate.netnih.gov Photochemical methods have also been employed to prepare dihydro-pyrrolo[2,1-b] wikipedia.orgbenzazepines as synthons for Cephalotaxus alkaloids. wikipedia.org

Furthermore, this scaffold is a precursor for the synthesis of isoindolobenzazepine alkaloids . researchgate.net These alkaloids possess a unique fused ring system, and their synthesis often relies on the strategic functionalization and subsequent cyclization of dihydrobenzazepine intermediates.

The versatility of the this compound scaffold as a synthetic intermediate is highlighted in the table below.

| Target Molecule Class | Synthetic Strategy |

| Cephalotaxus Alkaloids | Stepwise construction of the pentacyclic framework from a functionalized dihydrobenzazepine. rsc.orgresearchgate.netnih.gov |

| Isoindolobenzazepine Alkaloids | Radical or palladium-catalyzed cyclization of appropriately substituted dihydrobenzazepine precursors. researchgate.net |

| Indolobenzazepines | Fischer indole synthesis or other annulation strategies. |

Development of Libraries of Substituted Benzazepine Derivatives

The development of chemical libraries based on privileged scaffolds is a cornerstone of modern drug discovery. The this compound core, with its multiple points for diversification, is an excellent candidate for the construction of such libraries.

Solid-phase synthesis and parallel synthesis are two key technologies employed for the rapid generation of compound libraries. These approaches allow for the systematic variation of substituents at different positions of the benzazepine scaffold. For example, a solid-phase strategy for the synthesis of di- and trisubstituted benzazepine derivatives has been developed, where the scaffold is immobilized on a resin and subsequently functionalized through various reactions.

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse and complex molecules. The this compound scaffold can be utilized in DOS strategies to generate novel polycyclic and spirocyclic compounds. rsc.orgresearchgate.net

The table below outlines key aspects of library development based on the benzazepine scaffold.

| Library Synthesis Strategy | Key Features | Potential Points of Diversification |

| Solid-Phase Synthesis | Scaffold attached to a solid support, allowing for easy purification. | Aromatic ring, nitrogen atom, C-5 position. |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. acsgcipr.org | Introduction of various building blocks at different positions. acsgcipr.org |

| Diversity-Oriented Synthesis | Generation of structurally complex and diverse molecules from a common starting material. rsc.orgresearchgate.net | Annulation, spiro-cyclization, and other complexity-generating reactions. rsc.orgresearchgate.net |

Concluding Remarks and Future Research Perspectives in 1 Methoxy 4,5 Dihydro 3h 2 Benzazepine Chemistry

Current Contributions to Heterocyclic Synthesis and Methodology Development

The benzazepine scaffold is a significant structural motif in medicinal chemistry and materials science. eurekalert.orgresearchgate.net Methodologies for the synthesis of benzazepine derivatives are continually being developed, often focusing on efficiency and stereoselectivity. eurekalert.org Common strategies include intramolecular cyclizations, ring-closing metathesis, and transition metal-catalyzed reactions. researchgate.net For instance, recent advancements have reported new methods for synthesizing chiral benzazepines through C-H bond activation, offering a more efficient and environmentally friendly route. eurekalert.org Another approach involves a dearomative rearrangement of o-nitrophenyl alkynes to access unique benzazepine structures in a redox-neutral manner. nih.gov While these methods are applied to a range of substituted benzazepines, their specific application to synthesize 1-Methoxy-4,5-dihydro-3H-2-benzazepine has not been documented.

Emerging Trends in Benzazepine Chemistry

Current trends in benzazepine chemistry are largely driven by the pursuit of novel therapeutic agents. Benzazepines are recognized as "privileged structures" due to their ability to bind to a variety of biological targets. researchgate.net Research is increasingly focused on the development of enantioselective synthetic methods to access specific stereoisomers, as the biological activity of chiral benzazepines is often enantiomer-dependent. eurekalert.orgacs.org There is also a growing interest in the synthesis of complex, fused-ring systems containing the benzazepine core to explore new chemical space and biological activities. acs.orgacs.org Furthermore, the development of synthetic benzodiazepines as emerging drugs highlights the psychoactive potential within this broader class of compounds, though this is a distinct subclass from the 2-benzazepine structure. carnevaleassociates.com

Prospective Avenues for Advanced Synthetic Methodology Development

For a compound like this compound, future synthetic methodology could focus on several key areas:

Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce chirality into the benzazepine ring would be a significant advancement, potentially leading to the discovery of novel biologically active molecules. acs.org

Late-Stage Functionalization: Methods for the selective functionalization of the benzazepine core would allow for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Flow Chemistry: The application of continuous flow technologies could offer a safer, more scalable, and efficient route for the synthesis of benzazepine intermediates.

These prospective methodologies, while general to the field, would be directly applicable to the synthesis and exploration of this compound.

Opportunities for Interdisciplinary Research at the Interface of Chemical Synthesis and Biology

The interface of chemical synthesis and biology presents numerous opportunities for research into novel benzazepines. Given that various benzazepine derivatives have shown activity as receptor antagonists and agonists, any newly synthesized compound, including this compound, would be a candidate for biological screening. nih.govclockss.org Interdisciplinary research could involve:

Computational Modeling: Using computational tools to predict the binding of this compound to various biological targets, guiding synthetic efforts.

High-Throughput Screening: Screening the compound against a wide range of biological assays to identify potential therapeutic applications.

Chemical Biology: Developing probes based on the this compound scaffold to study biological processes.

Such collaborations are essential to unlock the potential of novel heterocyclic compounds.

Data Tables

As no specific experimental data for this compound was found, representative data tables for related benzazepine syntheses are provided for illustrative purposes.

Table 1: Examples of Benzazepine Synthesis Methodologies

| Methodology | Starting Materials | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| C-H Bond Activation | Substituted anilines and alkynes | Palladium / Chiral Ligand | Chiral Benzazepines | eurekalert.org |

| Dearomative Rearrangement | o-Nitrophenyl alkyne | Heat | Benzazepines and Bridged Polycycloalkanones | nih.gov |

| Intramolecular Cyclization | 1-R¹-1-ethynyl-2-vinyltetrahydroisoquinolines | CuCN | 1H-pyrrolo[2,1-b] carnevaleassociates.combenzazepines | acs.org |

| Asymmetric Hydrogenation | Cyclic Ene-carbamates | Iridium / N,P-Ligand | Chiral Tetrahydro-3-benzazepines | acs.org |

Q & A

Q. Key Findings :

- Methoxy groups enhance blood-brain barrier permeability but reduce metabolic stability compared to hydroxyl analogs .